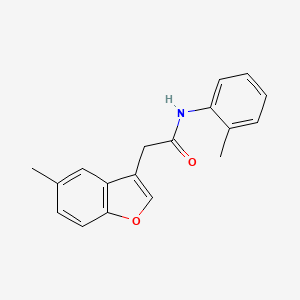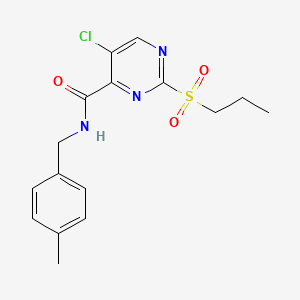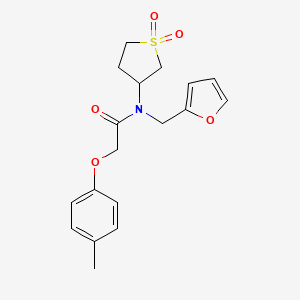
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-Methoxyphenoxy)acetat ist eine komplexe organische Verbindung, die einen Benzoxathiol-Kern mit Methoxyphenyl- und Methoxyphenoxy-Substituenten aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-Methoxyphenoxy)acetat umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beinhaltet die Kondensation von 3-Methoxyphenylessigsäure mit 2-Methoxyphenol in Gegenwart eines Dehydratisierungsmittels, um eine Esterbindung zu bilden. Anschließend erfolgt die Cyclisierung mit einem geeigneten Thiolreagenz zur Bildung des Benzoxathiolrings .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich die Skalierung der Labor-Syntheseprozesse. Dies würde die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und der Verwendung von Katalysatoren umfassen, um die Ausbeute und Reinheit zu erhöhen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-Methoxyphenoxy)acetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppen können oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Carbonylgruppe im Benzoxathiolring kann reduziert werden, um Alkohole zu bilden.
Substitution: Die Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) oder Nukleophile (z. B. Amine, Thiole) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise bei der Oxidation der Methoxygruppen Methoxybenzoesäuren entstehen, während die Reduktion der Carbonylgruppe Benzoxathiolalkohole liefert .
Wissenschaftliche Forschungsanwendungen
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-Methoxyphenoxy)acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle oder Antikrebsaktivitäten.
Medizin: Auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur in der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Synthese von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-Methoxyphenoxy)acetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme oder Rezeptoren bindet und so biochemische Pfade moduliert. Beispielsweise könnte es bestimmte Enzyme hemmen, die an Krankheitsprozessen beteiligt sind, was zu therapeutischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Methoxyphenylessigsäure: Teilt die Methoxyphenylgruppe, aber es fehlt der Benzoxathiolring.
2-Methoxyphenoxyessigsäure: Enthält die Methoxyphenoxygruppe, aber nicht die Benzoxathiolstruktur.
Einzigartigkeit
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-Methoxyphenoxy)acetat ist einzigartig aufgrund seiner Kombination aus einem Benzoxathiol-Kern mit Methoxyphenyl- und Methoxyphenoxy-Substituenten.
Eigenschaften
Molekularformel |
C23H18O7S |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(2-methoxyphenoxy)acetate |
InChI |
InChI=1S/C23H18O7S/c1-26-15-7-5-6-14(10-15)17-11-16(12-20-22(17)30-23(25)31-20)29-21(24)13-28-19-9-4-3-8-18(19)27-2/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
ZQMJEOIQTYBSJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=CC=C4OC)SC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [2-(4-chlorobenzyl)-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate](/img/structure/B11418748.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11418763.png)

![1-(4-chlorophenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11418766.png)



![N-(5-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11418791.png)
![8,9-dimethoxy-N-[(4-methoxyphenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11418806.png)

![ethyl 2-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11418830.png)
![N-(4-chlorophenyl)-3-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B11418842.png)
![2-[(2-methoxybenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11418847.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B11418848.png)
